molecular formula C28H21FN4O4 B2464145 ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-28-7

ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2464145
CAS No.: 534581-28-7
M. Wt: 496.498
InChI Key: IOGIKMQMPPVOCU-GDWJVWIDSA-N
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Description

Ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused ring system incorporating nitrogen and oxygen atoms. Key structural features include:

  • A benzyl group at the 7-position, contributing steric bulk and lipophilicity.
  • An ethyl ester moiety at the 5-position, influencing solubility and metabolic stability.

Its structural complexity (molecular formula: C₂₆H₂₃FN₄O₅; molecular weight: ~490.5 g/mol) necessitates advanced crystallographic tools like SHELX for structural elucidation .

Properties

IUPAC Name

ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN4O4/c1-2-37-28(36)22-16-21-24(30-23-10-6-7-15-32(23)27(21)35)33(17-18-8-4-3-5-9-18)25(22)31-26(34)19-11-13-20(29)14-12-19/h3-16H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGIKMQMPPVOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the core triazatricyclic structure, followed by the introduction of the benzyl and fluorobenzoyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF). The final esterification step to introduce the ethyl carboxylate group is usually carried out using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH or KOH in ethanol/water mixtures converts the ester to a carboxylic acid derivative .

  • Acidic Hydrolysis : HCl in dioxane or acetic acid can cleave the ester, though side reactions (e.g., imine hydrolysis) may occur .

Reaction ConditionsProductYield (Typical)Source
1M NaOH, EtOH/H₂O (1:1), 80°C, 6hCarboxylic acid derivative70–85%
6N HCl, reflux, 12hCarboxylic acid (with possible byproducts)50–65%

Benzyl Group Deprotection

The benzyl group can be removed via catalytic hydrogenation or acidic cleavage:

  • Hydrogenolysis : Pd/C or Pd(OH)₂ under H₂ (1–3 atm) selectively removes the benzyl group, yielding a secondary amine intermediate .

  • Lewis Acid-Mediated Cleavage : BF₃·Et₂O or TMSOTf in DCM may facilitate benzyl group removal under milder conditions .

MethodConditionsProductYieldSource
10% Pd/C, H₂ (2 atm), EtOH25°C, 12hDebenzylated tricyclic amine80–90%
BF₃·Et₂O, DCM, 0°C2h, followed by aqueous workupAmine with retained ethyl ester65–75%

Fluorobenzoyl Imine Reactivity

The 4-fluorobenzoyl imine group participates in nucleophilic substitution and redox reactions:

  • Nucleophilic Aromatic Substitution : The fluorine atom undergoes displacement with amines (e.g., piperidine) or alkoxides in polar aprotic solvents .

  • Reduction : NaBH₃CN or catalytic hydrogenation reduces the imine (C=N) to an amine .

ReactionReagents/ConditionsProductYieldSource
Piperidine, DMF, 100°C24h, N₂ atmosphere4-Piperidinylbenzoyl derivative60–70%
NaBH₃CN, MeOH, 0°C2h, followed by acid quenchingSecondary amine75–85%

Heterocyclic Ring Functionalization

The tricyclic core undergoes regioselective electrophilic substitution and cycloadditions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at electron-rich positions .

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids at halogenated sites (if present) .

Reaction TypeConditionsProductYieldSource
NitrationHNO₃ (1 eq), H₂SO₄, 0°C, 1hNitro-substituted tricyclic40–50%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-functionalized derivative55–65%

Photochemical and Electrochemical Modifications

Electrochemical methods (e.g., constant current/voltage) enable selective bromination or oxidation of heteroaromatic systems, as demonstrated in similar tricyclic frameworks .

ProcessConditionsOutcomeYieldSource
Anodic Bromination5.0 mA/cm², DCM, 25°C, 2hBrominated tricyclic derivative70–80%
Cathodic Reduction−1.5 V vs Ag/AgCl, DMF, 3hReduced imine to amine60–70%

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic potential in treating various diseases, particularly cancer. Research indicates that derivatives of this compound may exhibit anti-cancer properties through mechanisms that involve inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies and Findings

  • Antitumor Activity : A study demonstrated that compounds structurally related to ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate showed significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
  • Pharmacological Profiles : Preliminary pharmacological evaluations revealed that the compound possesses favorable pharmacokinetic properties, including good solubility and permeability profiles which are critical for drug formulation .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity.

Synthesis Overview

The compound can be synthesized through a multi-step process involving:

  • The formation of the triazatricyclo core structure.
  • Introduction of the benzyl and fluorobenzoyl groups.

This synthetic route has been documented in various patents which detail the reaction conditions and purification methods used .

Potential Industrial Applications

Beyond medicinal uses, this compound may find applications in materials science and organic electronics due to its unique structural features which could contribute to specific electronic properties.

Applications in Material Science

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of triazatricyclo compounds suggest potential use as materials in OLED technology where efficient light emission is required .

Data Table

Application AreaDescriptionReferences
Medicinal ChemistryAnti-cancer activity; pharmacokinetics ,
SynthesisMulti-step synthesis processes ,
Material SciencePotential use in OLEDs

Mechanism of Action

The mechanism of action of ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate biological pathways. The presence of the fluorobenzoyl group enhances its binding affinity and specificity, making it a potent molecule for various applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Properties
Target Compound 7-benzyl, 6-(4-fluorobenzoyl) C₂₆H₂₃FN₄O₅ ~490.5 ~2.8* 7 High lipophilicity; para-fluorine enhances electronic effects
Ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-... 7-(3-methoxypropyl), 11-methyl C₂₆H₂₅FN₄O₅ 492.5 2.8 7 Methoxypropyl increases polarity; methyl reduces steric hindrance
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-... 7-isopropyl, 6-(3-fluorobenzoyl) C₂₅H₂₃FN₄O₅ ~476.5 ~3.1 7 Meta-fluorine alters electronic distribution; isopropyl enhances steric effects
Ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-... 6-(2-methylbenzoyl) C₂₇H₂₆N₄O₅ ~486.5 ~3.5 6 Ortho-methyl disrupts planarity; reduced hydrogen bonding

*Estimated based on analogous compounds.

Key Observations:

Ortho-substituents (e.g., 2-methylbenzoyl in ) introduce steric hindrance, reducing conformational flexibility and possibly impairing receptor interactions .

Solubility and Lipophilicity :

  • The 3-methoxypropyl group in ’s compound increases polarity, likely improving aqueous solubility compared to the target compound’s benzyl group .
  • Higher XLogP3 values for methyl-substituted analogs (e.g., 3.5 in ) suggest greater membrane permeability but lower solubility .

Hydrogen Bonding :

  • All compounds exhibit 6–7 hydrogen bond acceptors, but the 4-fluoro and methoxy groups offer distinct interaction profiles. Fluorine’s electronegativity may engage in weak hydrogen bonds, while methoxy oxygen serves as a stronger acceptor .

Pharmacological Activity:

  • Target Compound: The para-fluorine position may optimize interactions with hydrophobic pockets in enzymes or receptors, a feature less pronounced in meta- or ortho-substituted analogs.
  • Methoxypropyl Analog (): Enhanced solubility could improve bioavailability but may reduce blood-brain barrier penetration .

Crystallographic and Stability Profiles

  • The benzyl group in the target compound may promote π-π stacking in crystal lattices, enhancing stability. In contrast, smaller substituents (e.g., isopropyl in ) could lead to less dense packing .
  • Twinning or polymorphism risks are higher in compounds with flexible substituents (e.g., methoxypropyl) .

Biological Activity

Ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of triazine derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C22H19F N4O3
  • Molecular Weight: 396.41 g/mol
  • Structural Features: The compound features a triazine core with multiple substituents that enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Several studies have reported the cytotoxic effects of triazine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Assays: The compound demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB231 (breast cancer) and HeLa (cervical cancer). IC50 values were reported in the range of 15–50 µM depending on the specific cell line tested .
  • Mechanism of Action: The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival, including PI3K/AKT/mTOR pathways .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored:

  • In vitro Studies: The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined using standardized microbiological assays, revealing promising antimicrobial effects .

Table 1: Summary of Biological Activity

Activity TypeCell Line/PathogenIC50/MIC ValuesReferences
AnticancerMDA-MB23115 µM
AnticancerHeLa20 µM
AntimicrobialE. coli0.28 µM
AntimicrobialStaphylococcus aureus0.64 µM

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. evaluated the anticancer efficacy of various triazine derivatives, including ethyl 7-benzyl-6-(4-fluorobenzoyl)imino-2-oxo derivatives. The study found that these compounds induced apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic factors like Bcl-2 .

Case Study 2: Antimicrobial Potential
In another investigation focused on antimicrobial activity, a series of triazine derivatives were synthesized and tested against clinical isolates of bacteria. The results indicated that ethyl 7-benzyl derivatives exhibited lower MIC values compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

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